phenyl N-[(2R)-2-hydroxypropyl]carbamate
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Overview
Description
Phenyl N-[(2R)-2-hydroxypropyl]carbamate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a phenyl group and a hydroxypropyl group. Carbamates are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-[(2R)-2-hydroxypropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (2R)-2-hydroxypropylamine under mild conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[(2R)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenyl N-[(2R)-2-oxopropyl]carbamate.
Reduction: Formation of phenyl N-[(2R)-2-aminopropyl]carbamate.
Substitution: Formation of substituted phenyl derivatives, such as bromophenyl or nitrophenyl carbamates.
Scientific Research Applications
Phenyl N-[(2R)-2-hydroxypropyl]carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl group enhances its binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Phenyl N-[(2R)-2-hydroxypropyl]carbamate can be compared with other carbamate derivatives such as:
Phenyl N-methylcarbamate: Lacks the hydroxypropyl group, resulting in different reactivity and binding properties.
Phenyl N-ethylcarbamate: Contains an ethyl group instead of a hydroxypropyl group, affecting its solubility and biological activity.
Phenyl N-(2-hydroxyethyl)carbamate: Similar to this compound but with a shorter hydroxyalkyl chain, influencing its steric and electronic properties.
This compound stands out due to its unique combination of a phenyl group and a hydroxypropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl N-[(2R)-2-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRDAAKCOAWDY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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